molecular formula C15H20N2O3 B5597482 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B5597482
M. Wt: 276.33 g/mol
InChI Key: JAXIXFXTFOHINJ-UHFFFAOYSA-N
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Description

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, featuring a morpholine ring and an acetamide group, suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

    Introduction of the Ethyl and Oxo Groups: The ethyl group can be introduced via alkylation reactions, while the oxo group can be introduced through oxidation reactions.

    Acetamide Formation: The final step involves the reaction of the morpholine derivative with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound in biological studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity. The morpholine ring and acetamide group may facilitate binding to specific sites on these targets, influencing their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide
  • 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-methylphenyl)acetamide
  • 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide

Uniqueness

The unique combination of the ethyl group, oxo group, and the specific substitution pattern on the aromatic ring distinguishes 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide from its analogs. These structural differences can lead to variations in biological activity, chemical reactivity, and physical properties, making this compound a valuable subject for further research and development.

Properties

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-17-7-8-20-15(19)13(17)10-14(18)16-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXIXFXTFOHINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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